Bis(benciltio)tetrathiafulvaleno dietilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

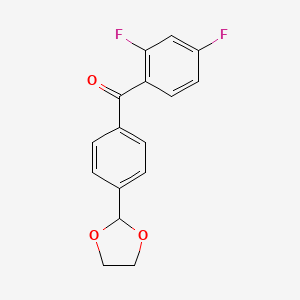

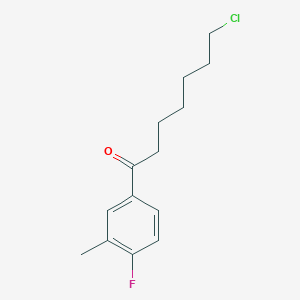

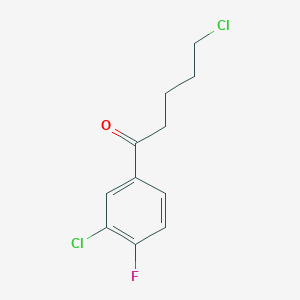

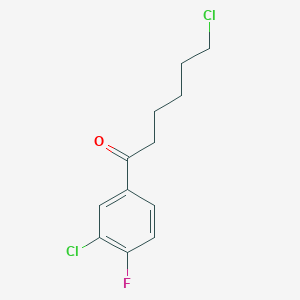

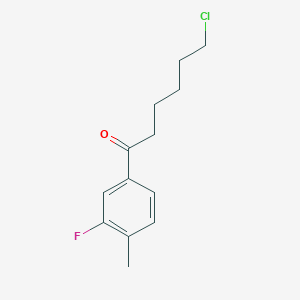

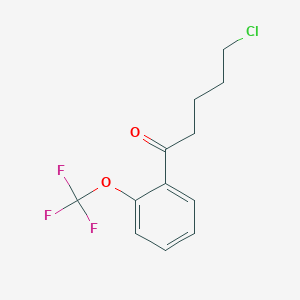

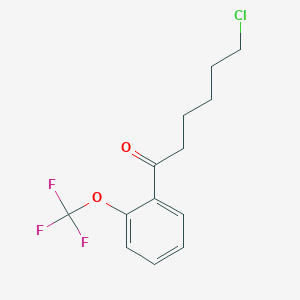

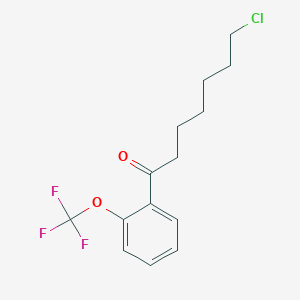

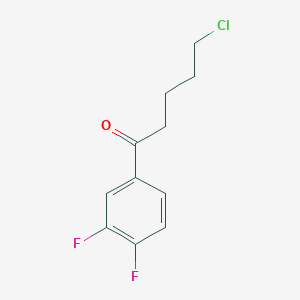

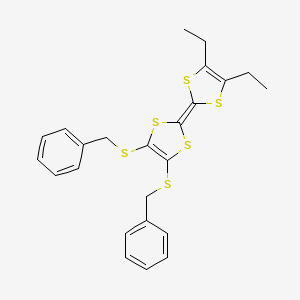

Tetrathiafulvalenes (TTFs) are a class of organic compounds known for their electron-donating properties and their role in the formation of charge-transfer salts, which are of interest for their electrical conductivity and potential applications in organic electronics. Among the derivatives of TTF, diethyl bis-(benzylthio)tetrathiafulvalene is a molecule that has been synthesized and studied for its solubility, molecular structure, and electron-donating abilities .

Synthesis Analysis

The synthesis of TTF derivatives often involves the introduction of functional groups that can improve solubility and tailor the electronic properties of the molecule. For instance, the introduction of alkyl chains has been shown to enhance solubility in organic solvents, which is beneficial for the formation of thin films by solution casting methods . A novel synthesis route for bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has been developed, which includes an intramolecular rearrangement of a tetralithiated intermediate, leading to high yields of the desired product . Additionally, the synthesis of tetrakis(benzoylthio)tetrathiafulvalene, a precursor to functionalized BEDT-TTF derivatives, has been improved through a one-step procedure using octacarbonyldicobalt .

Molecular Structure Analysis

The molecular structure of TTF derivatives is crucial for their electronic properties. For example, the molecule bis(thioxo-diethylthiotetrathiafulvalenyl)ylidene exhibits a nearly planar skeleton, except for the ethyl groups, and significant intramolecular S-S contact . This planarity and intramolecular interaction are important for the molecule's ability to donate electrons and form charge-transfer complexes.

Chemical Reactions Analysis

The redox behavior of TTF derivatives is a key aspect of their chemical reactivity. The redox process can involve multiple electron-transfer steps, as seen in the molecule bis(thioxo-diethylthiotetrathiafulvalenyl)ylidene, which undergoes four electron-transfer steps with the first step having a redox potential comparable to that of TET-TTF . The ability to undergo reversible oxidation is essential for the formation of charge-transfer salts and the conductive properties of these materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of TTF derivatives, such as solubility, oxidation potential, and electrical conductivity, are influenced by their molecular structure and substituents. Alkyl chains improve solubility without compromising electron-donating ability . The oxidation potentials of annelated TTF derivatives can be very close to that of TTF itself, indicating excellent electron donor properties . The electrical conductivity of charge-transfer salts formed from TTF derivatives can be significant, suggesting their potential as organic metal building blocks .

Aplicaciones Científicas De Investigación

Investigación en proteómica

Finalmente, Bis(benciltio)tetrathiafulvaleno dietilo se menciona en el contexto de la investigación en proteómica . Si bien las aplicaciones específicas en este campo no se detallan en los recursos disponibles, su posible participación en el estudio de proteínas y sus interacciones sugiere un papel en la investigación biomédica y el descubrimiento de fármacos.

Propiedades

IUPAC Name |

4,5-bis(benzylsulfanyl)-2-(4,5-diethyl-1,3-dithiol-2-ylidene)-1,3-dithiole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24S6/c1-3-19-20(4-2)28-23(27-19)24-29-21(25-15-17-11-7-5-8-12-17)22(30-24)26-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKHAPYKCWDVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C2SC(=C(S2)SCC3=CC=CC=C3)SCC4=CC=CC=C4)S1)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649838 |

Source

|

| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698359-01-2 |

Source

|

| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.